

# Application Note: Quantification of Andrographolide using High-Performance Liquid Chromatography (HPLC)

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## Compound of Interest

Compound Name: Andropanolide

Cat. No.: B15590450

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## Introduction

Andrographolide, a diterpene lactone, is the principal bioactive constituent of *Andrographis paniculata*, a medicinal plant widely used in traditional Asian medicine. Its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties, have led to increasing interest in its quantification for quality control of herbal materials, extracts, and finished products. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique for the quantitative determination of andrographolide. This application note provides a detailed protocol for the quantification of andrographolide using a reversed-phase HPLC (RP-HPLC) method, complete with validation parameters and experimental workflows.

## Principle

This method utilizes RP-HPLC with UV detection to separate and quantify andrographolide. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water. The concentration of andrographolide in a sample is determined by comparing its peak area to that of a known concentration of a reference standard.

## Experimental Protocols

### Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes typical chromatographic conditions:

Parameter	Recommended Conditions
HPLC System	Agilent 1100 series or equivalent
Column	Poroshell 120 EC-C18 (3.0 x 50mm, 2.7µm) or HiQ Sil C18 (150 x 4.6 mm, 5µm)[1][2]
Mobile Phase	Methanol:Water (50:50, v/v), pH 3.05 with phosphoric acid[2] OR Methanol:Water (65:35, v/v)[1]
Flow Rate	0.3 mL/min[2] or 1.0 mL/min[1]
Injection Volume	0.5 µL[2] or 20 µL
Column Temperature	30°C[2]
Detection Wavelength	228 nm[2] or 226 nm[1]
Run Time	Approximately 10 minutes

### Preparation of Solutions

**Mobile Phase Preparation:** Prepare the chosen mobile phase by mixing the appropriate volumes of HPLC-grade methanol and water. Adjust the pH of the water with phosphoric acid if required.[2] Degas the mobile phase by sonication or vacuum filtration before use.

**Standard Stock Solution (1000 µg/mL):** Accurately weigh 10 mg of andrographolide reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[2]

**Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 to 140 µg/mL.[3]

### Sample Preparation:

- Raw Material (e.g., *Andrographis paniculata* powder): Accurately weigh about 1 g of the powdered plant material, transfer to a flask, and add 50 mL of methanol. Sonicate for 30 minutes, then filter the extract through a 0.45 µm syringe filter before injection.[\[4\]](#)
- Extracts: Accurately weigh 10 mg of the extract and dissolve it in 10 mL of methanol. Sonicate for 15 minutes and filter through a 0.22 µm membrane filter.[\[2\]](#)
- Tablets/Capsules: Weigh and finely powder at least 20 tablets or the contents of 20 capsules. [\[5\]](#) Accurately weigh a portion of the powder equivalent to the average tablet/capsule weight and proceed with the extraction as described for the raw material.[\[5\]](#)

## Method Validation Summary

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[\[6\]](#) The following table summarizes typical validation parameters for andrographolide quantification.

Parameter	Typical Results
Linearity (Concentration Range)	10 - 50 µg/mL <a href="#">[1]</a> or 50 - 800 ppm <a href="#">[2]</a>
Correlation Coefficient ( $r^2$ )	> 0.999 <a href="#">[2]</a>
Accuracy (% Recovery)	93.76 - 101.72% <a href="#">[2]</a>
Precision (% RSD)	< 2%
Limit of Detection (LOD)	0.60 µg/mL <a href="#">[1]</a> or 4.89 ppm <a href="#">[2]</a>
Limit of Quantification (LOQ)	1.82 µg/mL <a href="#">[1]</a> or 16.19 ppm <a href="#">[2]</a>
Retention Time	Approximately 3.85 min <a href="#">[1]</a> or varies with conditions

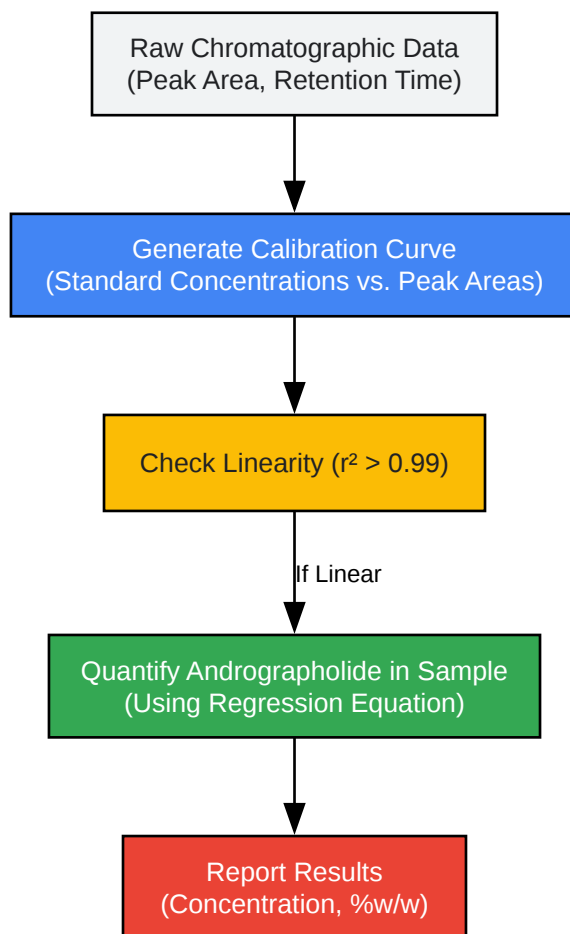
## Experimental Workflow and Data Analysis

The following diagrams illustrate the experimental workflow for sample analysis and the logical flow for data processing.



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Figure 1: Experimental workflow for HPLC analysis of andrographolide.



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Figure 2: Logical workflow for data analysis and quantification.

## Calculation

The concentration of andrographolide in the sample is calculated using the regression equation obtained from the calibration curve:

$$y = mx + c$$

Where:

- y is the peak area of the andrographolide in the sample.
- m is the slope of the calibration curve.
- x is the concentration of andrographolide in the sample.
- c is the y-intercept of the calibration curve.

The concentration (x) can be calculated as:  $x = (y - c) / m$

The percentage of andrographolide in the original sample can then be calculated by taking into account the initial sample weight and dilution factors.

## Conclusion

The HPLC method described in this application note is a reliable and validated approach for the quantification of andrographolide in various sample matrices.[6] Its simplicity, precision, and accuracy make it an indispensable tool for the quality control and standardization of *Andrographis paniculata* and its derived products in the pharmaceutical and herbal industries.

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